3,4-dephostatin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl-3,4-dephostatin is a small molecule inhibitor known for its ability to inhibit protein tyrosine phosphatases. It is a tyrphostin-related compound isolated from the Streptomyces MJ742-NF5 strain. This compound has shown significant potential in various biological and chemical applications due to its stability and potency .

准备方法

合成路线和反应条件

甲基-3,4-去磷酸霉素可以通过一系列化学反应合成,这些反应包括苯胺衍生物的硝化,然后进行还原和甲基化。合成路线通常包括以下步骤:

硝化: 苯胺被硝化形成3,4-二硝基苯胺。

还原: 硝基被还原为氨基,生成3,4-二氨基苯胺。

甲基化: 氨基被甲基化,形成甲基-3,4-去磷酸霉素。

工业生产方法

甲基-3,4-去磷酸霉素的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括:

间歇式处理: 使用大型反应器进行硝化、还原和甲基化步骤。

化学反应分析

反应类型

甲基-3,4-去磷酸霉素会发生各种化学反应,包括:

氧化: 它可以被氧化形成相应的醌类化合物。

还原: 它可以被还原形成胺类化合物。

取代: 它可以与各种亲核试剂发生取代反应。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

取代: 卤化物和胺类等亲核试剂通常用于取代反应。

主要形成的产物

氧化: 醌类化合物。

还原: 胺类化合物。

取代: 取决于所用亲核试剂的各种取代衍生物.

科学研究应用

Cancer Therapeutics

The potential of 3,4-dephostatin as a therapeutic agent has been particularly noted in cancer research:

- Anaplastic Thyroid Carcinoma : Research indicates that DUSP26 is overexpressed in anaplastic thyroid carcinoma. Ethyl-3,4-dephostatin's ability to inhibit DUSP26 suggests it may serve as a novel treatment option for this aggressive cancer type .

- Colon Cancer : In studies involving human colon cancer cells (HCT 116), ethyl-3,4-dephostatin significantly enhanced the phosphorylation of p53 at Ser-37, indicating its role in modulating tumor suppressor activity .

Neurobiology

This compound has also been investigated for its effects on neuronal growth:

- Neurite Formation : A study demonstrated that this compound enhances neurite formation in PC12 cells treated with growth factors. This suggests its potential application in neurodegenerative disease therapies by promoting neuronal survival and growth .

Biochemical Assays and Drug Development

The compound has been utilized in various biochemical assays to explore its inhibitory effects on PTPs:

- In Vitro Assays : Comprehensive assays have shown that ethyl-3,4-dephostatin exhibits concentration-dependent inhibition of several PTPs with varying IC50 values. For instance, it inhibited DUSP26 with an IC50 of approximately 6.8 μM .

Summary of Key Findings

作用机制

甲基-3,4-去磷酸霉素通过抑制蛋白质酪氨酸磷酸酶发挥作用,这些酶在调节细胞内信号通路中起着至关重要的作用。它模拟磷酸酪氨酸底物,从而抑制酪氨酸-DNA磷酸二酯酶I等酶的活性。 这种抑制会破坏参与细胞生长和分化的信号通路,使其成为癌症治疗中的一种潜在治疗剂 .

相似化合物的比较

甲基-3,4-去磷酸霉素与其他类似化合物比较,例如:

乙基-3,4-去磷酸霉素: 一种具有类似抑制蛋白质酪氨酸磷酸酶作用的稳定类似物。

去磷酸霉素: 母体化合物具有更广泛的抑制作用,但稳定性较差。

APX2009: 另一种具有不同特异性和效力的抑制剂。

独特性

甲基-3,4-去磷酸霉素因其稳定性和对特定蛋白质酪氨酸磷酸酶的选择性抑制而脱颖而出,使其成为研究和治疗应用中宝贵的工具 .

生物活性

3,4-Dephostatin, particularly its ethyl and methyl analogs, has garnered significant attention in recent years due to its biological activity as a phosphatase inhibitor. This compound primarily targets dual-specificity phosphatases (DUSPs), which play crucial roles in regulating various cellular signaling pathways.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a catechol pharmacophore, which is essential for its biological activity. The following table summarizes the key structural features of this compound and its analogs:

| Compound | Chemical Structure | Key Features |

|---|---|---|

| Ethyl-3,4-dephostatin | Structure | Inhibits DUSP14, DUSP22, and DUSP26 |

| Methyl-3,4-dephostatin | Structure | Similar activity to ethyl variant |

This compound functions primarily as a competitive inhibitor of several DUSPs. The inhibition of these phosphatases leads to the activation of various mitogen-activated protein kinases (MAPKs), including JNK and p38 MAPK.

- Inhibition of DUSP14 : Ethyl-3,4-dephostatin has been shown to activate JNK kinase activity by inhibiting DUSP14 in vivo. This was demonstrated through experiments where HEK 293 cells were treated with the compound, leading to increased phosphorylation levels of JNK upon stimulation with H2O2 .

- Inhibition of DUSP26 : This compound also inhibits DUSP26, which is known to regulate p53 activity. In studies involving human colon cancer cells (HCT 116), ethyl-3,4-dephostatin significantly enhanced the phosphorylation of p53 at Ser-37 by blocking DUSP26-mediated dephosphorylation .

Case Studies and Experimental Results

Several studies have explored the biological effects of this compound:

- Activation of JNK Pathway : In a study focusing on T-cell signaling, it was found that ethyl-3,4-dephostatin restores JNK activity suppressed by DUSP14. This suggests potential therapeutic applications in immune diseases related to T-cell inactivation .

- Impact on Cancer Cells : Ethyl-3,4-dephostatin's ability to inhibit DUSP26 resulted in enhanced p53 activity in response to genotoxic stress. This has implications for cancer therapies targeting p53 pathways .

Quantitative Data

The following table summarizes the IC50 values for various phosphatases inhibited by this compound:

| Phosphatase | IC50 Value (µM) | Reference |

|---|---|---|

| DUSP14 | 5.79 ± 1.09 | |

| DUSP22 | Varies (0.39 - 12.5) | |

| DUSP26 | Competitive inhibition noted |

Applications and Therapeutic Potential

The inhibition of DUSPs by this compound presents several therapeutic avenues:

- Cancer Treatment : By enhancing p53 activity through DUSP26 inhibition, there is potential for developing novel cancer therapies that exploit this pathway.

- Immune Regulation : The ability to modulate T-cell responses via JNK activation suggests applications in autoimmune diseases and immunotherapy.

属性

CAS 编号 |

173043-84-0 |

|---|---|

分子式 |

C7H8N2O3 |

分子量 |

168.15 g/mol |

IUPAC 名称 |

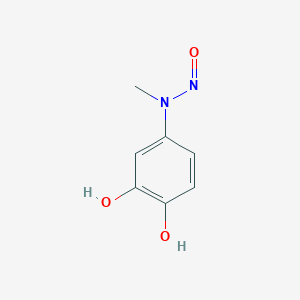

N-(3,4-dihydroxyphenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3 |

InChI 键 |

XAKAQCMEMMZUEO-UHFFFAOYSA-N |

SMILES |

CN(C1=CC(=C(C=C1)O)O)N=O |

规范 SMILES |

CN(C1=CC(=C(C=C1)O)O)N=O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。